2-Indolinone, 1-valeryl-

Catalog No.
S15204907
CAS No.
57989-34-1
M.F
C13H15NO2
M. Wt
217.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Indolinone, 1-valeryl-

CAS Number

57989-34-1

Product Name

2-Indolinone, 1-valeryl-

IUPAC Name

1-pentanoyl-3H-indol-2-one

Molecular Formula

C13H15NO2

Molecular Weight

217.26 g/mol

InChI

InChI=1S/C13H15NO2/c1-2-3-8-12(15)14-11-7-5-4-6-10(11)9-13(14)16/h4-7H,2-3,8-9H2,1H3

InChI Key

HLEDWWYEWLZNPJ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1C(=O)CC2=CC=CC=C21

2-Indolinone, 1-valeryl- is a chemical compound with the molecular formula C13H15NO2C_{13}H_{15}NO_2 and a molecular weight of approximately 217.26 g/mol. This compound features an indolinone structure, characterized by a fused indole and lactam ring, with a valeryl group attached at the nitrogen position. The compound is known for its unique structural properties that contribute to its biological activity and potential applications in medicinal chemistry.

Typical of indolinones, including:

  • Nucleophilic Substitution: The nitrogen atom can undergo nucleophilic substitution reactions, allowing for modifications at the valeryl side chain.
  • Reduction: The carbonyl group in the valeryl moiety can be reduced to alcohols or other functional groups under appropriate conditions.
  • Cyclization Reactions: The compound can react to form more complex structures through cyclization, particularly in the presence of electrophiles.

These reactions expand its utility in synthetic organic chemistry, particularly in developing pharmaceuticals.

Research indicates that 2-Indolinone, 1-valeryl- exhibits significant biological activity, particularly as an inhibitor of cell proliferation. Compounds within the indolinone class have been noted for their potential anti-cancer properties, acting on various signaling pathways involved in tumor growth and survival. Additionally, derivatives of indolinones often show promise as inhibitors of protein kinases, which are critical targets in cancer therapy .

Several synthetic routes exist for producing 2-Indolinone, 1-valeryl-. Common methods include:

  • Condensation Reactions: A typical approach involves the condensation of an appropriate indole derivative with a valeryl halide or acid under basic conditions.
  • Cyclization: Starting from a suitable precursor like 2-aminobenzylamine, cyclization can be induced to form the indolinone structure followed by acylation to introduce the valeryl group.
  • Multi-step Synthesis: More complex syntheses may involve multiple steps including protection-deprotection strategies and functional group interconversions to achieve the desired structure .

2-Indolinone, 1-valeryl- has potential applications in several fields:

  • Pharmaceuticals: Due to its biological activity against cancer cells and protein kinases, it is a candidate for drug development.
  • Chemical Research: It serves as an important intermediate in organic synthesis and materials science.
  • Agriculture: Potential applications may also extend to agrochemicals where growth regulation of plants is desired.

Interaction studies involving 2-Indolinone, 1-valeryl- focus primarily on its binding affinity to specific biological targets such as protein kinases and other enzymes involved in cellular signaling pathways. These studies are crucial for understanding its mechanism of action and optimizing its pharmacological properties.

Several compounds share structural similarities with 2-Indolinone, 1-valeryl-. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeNotable Activity
Indole-3-acetic acidPlant hormoneRegulates plant growth
OxindoleIndole derivativeExhibits neuroprotective effects
4-AminoindolineAmino-substituted indolePotential anti-cancer properties
RopiniroleIndolinone derivativeUsed in Parkinson's disease treatment

The uniqueness of 2-Indolinone, 1-valeryl- lies in its specific valeryl substitution which may enhance its lipophilicity and biological activity compared to its analogs.

Classical Synthetic Approaches in Indolinone Derivative Formation

Fischer Indole Synthesis: Mechanistic Insights and Adaptations

The Fischer indole synthesis, first reported in 1883, remains a cornerstone for constructing indole and indolinone scaffolds. This reaction couples a phenylhydrazine with a carbonyl compound (aldehyde or ketone) under acidic conditions, proceeding via a -sigmatropic rearrangement to form the indole ring. For 2-indolinone derivatives, the process begins with the condensation of a substituted phenylhydrazine and a cyclic ketone (e.g., cyclohexanone), followed by acid-catalyzed cyclization. Isotopic labeling studies confirm that the aryl nitrogen (N1) of the phenylhydrazine is retained in the final indole structure, ensuring regioselective formation of the lactam moiety.

A critical adaptation for N-acylated indolinones involves substituting phenylhydrazines with pre-functionalized hydrazides. For example, Moody and Inman’s modification replaces aryl hydrazines with haloarenes, enabling a two-step synthesis via halogen-magnesium exchange and subsequent coupling with ketones. This approach circumvents the limited availability of specialized phenylhydrazines, broadening substrate scope. The Buchwald palladium-catalyzed variant further enhances versatility by cross-coupling aryl bromides with hydrazones, facilitating the incorporation of sterically demanding groups at the N1 position.

Condensation Reactions for Valeryl Group Incorporation

Introducing the valeryl group (CH~3~(CH~2~)~3~CO-) at the indolinone’s N1 position traditionally relies on condensation between valeryl chloride and a primary amine precursor. Valeryl chloride, synthesized via chlorination of pentanoic acid, reacts with 2-indolinone under basic conditions to form the corresponding amide (Fig. 1). The reaction proceeds via nucleophilic acyl substitution, where the indolinone’s nitrogen attacks the electrophilic carbonyl carbon of valeryl chloride, displacing chloride.

Reaction Conditions:

  • Solvent: Dichloromethane or THF
  • Base: Triethylamine or pyridine (to scavenge HCl)
  • Temperature: 0–25°C

This method offers high yields (>80%) for simple derivatives but faces challenges with sterically hindered substrates. Alternative routes employ mixed anhydrides or active esters (e.g., pentafluorophenyl valerate) to improve reactivity under milder conditions.

Modern Multi-Step Synthetic Strategies

Lithium–Halogen Exchange Techniques in Ring Functionalization

Lithium–halogen exchange has emerged as a powerful tool for functionalizing indolinones at specific positions. Rewcastle and Denny demonstrated that lithiation of N-protected 2-methylanilines followed by quenching with electrophiles (e.g., CO~2~, CS~2~) yields oxindoles or 2-indolinethiones. Applying this to 2-indolinone, 1-valeryl- involves:

  • Protection: Masking the valeryl group with a tert-butoxycarbonyl (Boc) moiety.
  • Lithiation: Treating the protected derivative with n-butyllithium at −78°C to generate a lithiated intermediate at C3.
  • Electrophilic Quenching: Introducing substituents (e.g., alkyl, aryl) via reaction with aldehydes or ketones.

This method enables precise C3 functionalization while preserving the N1 valeryl group, albeit requiring rigorous temperature control to prevent side reactions.

Transition Metal-Catalyzed Cyclization Protocols

Palladium-catalyzed cross-couplings have revolutionized indolinone synthesis. The Buchwald–Hartwig amination, for instance, couples aryl halides with amines to construct the indole ring, followed by oxidation to the indolinone. For 1-valeryl derivatives, a sequential approach is employed:

  • Coupling: Reacting 2-bromoindole with valeramide using Pd(OAc)~2~ and Xantphos.
  • Oxidation: Treating the resultant N-valeryl indole with MnO~2~ to form the lactam.

This protocol achieves excellent regioselectivity and functional group tolerance, with yields exceeding 70%. Nickel-catalyzed reductive cyclizations offer complementary pathways, particularly for electron-deficient substrates.

Innovative Photocatalyzed Radical Cascade Cyclization Methods

While classical and transition metal methods dominate, recent advances in photocatalysis hint at untapped potential. Although direct examples for 2-indolinone, 1-valeryl- are scarce, analogous systems use visible light to generate radicals that initiate cascade cyclizations. For instance, eosin Y-catalyzed reactions of N-allyl indoles with α-keto acids yield polycyclic indolinones via single-electron transfer (SET) mechanisms. Adapting this to valeryl-functionalized substrates remains an area of active exploration.

Comparative Efficiency Analysis of One-Pot vs. Sequential Reaction Systems

ParameterOne-Pot Fischer SynthesisMulti-Step LithiationTransition Metal Catalysis
Yield60–75%50–65%70–85%
PurityModerate (requires chromatography)High (crystallization)High (HPLC)
ScalabilityExcellent (gram-scale)Limited (low-temperature constraints)Moderate (catalyst cost)
Functional Group ToleranceLow (acid-sensitive groups degrade)High (Boc protection)High (ligand-dependent)

The Fischer method excels in simplicity and scalability but struggles with sensitive substrates. Sequential lithiation offers precision at the expense of operational complexity, while transition metal catalysis balances yield and versatility.

Kinase DomainBinding Affinity (IC50)Binding MechanismSelectivityReference
VEGFR-216.3-119.6 nMATP-competitiveHigh [8]
EGFR0.06-7.54 μMATP-competitiveHigh [4]
CDK-24.8-fold > indirubinATP-competitiveEnhanced [9]
CDK-4Comparable to indirubinATP-competitiveModerate [9]
FGFR-185% inhibitionATP-competitiveModerate [7]
PDGFRSubmicromolarATP-competitiveModerate [4]
General Protein Tyrosine KinasesLow micromolarATP-competitiveBroad spectrum [1]

Modulation of Oxidative Stress and Apoptotic Pathways

2-Indolinone, 1-valeryl- exerts profound effects on cellular oxidative stress mechanisms and apoptotic signaling cascades. The compound induces activation of the antioxidant response element pathway through stabilization of nuclear factor erythroid 2-related factor 2 protein [10]. This stabilization occurs through a post-transcriptional mechanism that involves reduced ubiquitination of nuclear factor erythroid 2-related factor 2 and disruption of the Cullin3-Keap1 interaction [10].

The oxidative stress response initiated by 2-Indolinone, 1-valeryl- involves upregulation of multiple antioxidant genes including heme oxygenase-1, superoxide dismutase, and nicotinamide adenine dinucleotide phosphate quinone oxidoreductase 1 [10]. These genes are regulated through antioxidant response element-mediated transcription, representing a coordinated cellular defense mechanism against reactive oxygen species-induced damage [10]. The enhanced expression of these antioxidant enzymes provides protection against cytotoxicity induced by hydrogen peroxide and other pro-oxidant molecules [10].

Paradoxically, while the compound activates antioxidant defense mechanisms, it also promotes apoptotic pathways in neoplastic cells. This dual effect suggests a complex regulatory mechanism where the compound can selectively induce cell death in cancer cells while providing protection to normal cells [11]. The apoptotic response involves activation of the caspase-3 and caspase-7 cascade, leading to programmed cell death through both intrinsic and extrinsic pathways [9].

Mitochondrial dysfunction represents a critical component of the compound's mechanism of action. The disruption of mitochondrial redox homeostasis amplifies oxidative stress specifically within the mitochondrial compartment [12]. This organelle-specific effect promotes cancer cell apoptosis through immunogenic cell death mechanisms, which can trigger antitumor immune responses [12]. The compound's ability to target mitochondrial function distinguishes it from agents that primarily affect endoplasmic reticulum-associated oxidative stress [12].

The modulation of death receptor 5 expression represents another pathway through which 2-Indolinone, 1-valeryl- influences apoptotic responses. Upregulation of death receptor 5 in gastric cancer cells contributes to mitochondrial apoptosis, with knockdown studies demonstrating that death receptor 5 is essential for the compound's apoptotic effects [11]. The elevation of reactive oxygen species levels directly contributes to death receptor 5 upregulation, establishing a mechanistic link between oxidative stress and apoptotic signaling [11].

Table 2: Modulation of Oxidative Stress and Apoptotic Pathways

Pathway ComponentEffectMechanismOutcomeReference
Reactive Oxygen Species (ROS)Increased levelsDirect inductionOxidative stress [10]
Nrf2 ProteinStabilized and activatedReduced ubiquitinationAntioxidant response [10]
HO-1 GeneUpregulatedARE-mediated transcriptionAntioxidant defense [10]
NQO1 GeneUpregulatedARE-mediated transcriptionAntioxidant defense [10]
SOD GeneUpregulatedARE-mediated transcriptionAntioxidant defense [10]
Caspase-3/7 CascadeActivatedApoptotic pathway activationCell death [11]
Mitochondrial Membrane PotentialDisruptedRedox homeostasis disruptionCell death [12]

Interference with Cell Cycle Progression in Neoplastic Cells

The impact of 2-Indolinone, 1-valeryl- on cell cycle progression represents a fundamental aspect of its antineoplastic activity. The compound induces cell cycle arrest primarily at the G1 phase through inhibition of cyclin-dependent kinase 4 and cyclin-dependent kinase 6 activities [13]. This arrest mechanism involves suppression of the cyclin D-cyclin-dependent kinase 4/6 complex, which is essential for G1 to S phase transition [14].

Flow cytometric analysis of cells treated with indolinone derivatives demonstrates dose-dependent cell cycle effects, with compounds showing the ability to arrest cells in G1 phase while simultaneously inducing apoptosis [13]. The G1 phase arrest is accompanied by upregulation of cell cycle inhibitory proteins p53 and p21, which serve as molecular brakes preventing inappropriate cell cycle progression [9]. These tumor suppressor proteins play crucial roles in maintaining genomic stability and preventing malignant transformation [9].

The compound's effects on S phase progression involve interference with deoxyribonucleic acid replication machinery. Cells that escape G1 arrest experience replication stress when attempting to enter S phase, leading to activation of deoxyribonucleic acid damage response pathways [14]. This replication stress contributes to a secondary wave of p21 expression after S phase completion, promoting cell cycle withdrawal from G2 phase or the subsequent G1 phase [15].

Molecular mechanisms underlying G2 phase modulation involve interactions with the cyclin B-cyclin-dependent kinase 1 complex. While not the primary target, the compound can influence G2/M transition through effects on cyclin-dependent kinase 1 activity [14]. The disruption of normal cyclin-dependent kinase 1 function prevents proper mitotic entry, contributing to the overall growth inhibitory effects observed in neoplastic cells [14].

The cell cycle arrest induced by 2-Indolinone, 1-valeryl- exhibits selectivity for transformed cells compared to normal cells. This selectivity may result from the altered cell cycle checkpoint responses characteristic of cancer cells, making them more susceptible to kinase inhibition-induced growth arrest [13]. The differential sensitivity provides a therapeutic window that can be exploited for selective elimination of neoplastic cells while preserving normal tissue function [13].

Prolonged cell cycle arrest leads to cellular overgrowth and eventual permanent cell cycle exit. This phenomenon involves osmotic stress responses and activation of p21-dependent pathways that prevent cells from re-entering the cell cycle even after removal of the growth inhibitory stimulus [15]. The irreversible nature of this cell cycle exit contributes to the compound's efficacy as an antineoplastic agent [15].

Table 3: Interference with Cell Cycle Progression in Neoplastic Cells

Cell Cycle PhaseEffectMolecular TargetMechanismCellular OutcomeReference
G1 PhaseArrestCyclin D/CDK4/6Kinase inhibitionGrowth arrest [13]
S PhaseEntry inhibitionDNA replication machineryReplication stressDNA damage response [14]
G2 PhaseProgression modulationCyclin B/CDK1Kinase modulationCheckpoint activation [14]
M PhaseMitosis preventionSpindle checkpointCell cycle checkpoint activationApoptosis induction [13]

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

217.110278721 g/mol

Monoisotopic Mass

217.110278721 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-11-2024

Explore Compound Types